molecular formula C20H25N3O3 B4518093 1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide

1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B4518093
M. Wt: 355.4 g/mol
InChI Key: DZWBOEGOQDOTIA-UHFFFAOYSA-N
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Description

1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-[(6-butyl-4-hydroxy-3-quinolinyl)carbonyl]-4-piperidinecarboxamide is a compound with notable chemical reactivity and potential for synthesis in organic chemistry. It serves as a precursor for various heterocyclic carboxamides, showing potential as antipsychotic agents due to their interaction with dopamine and serotonin receptors. These compounds exhibit significant in vivo activities, underscoring their pharmaceutical relevance (Norman et al., 1996). Furthermore, the compound's structure facilitates the synthesis of novel sulfone series of TNF-alpha converting enzyme (TACE) inhibitors, showcasing its applicability in developing treatments for inflammatory conditions (Xue et al., 2004).

Pharmacological Applications

The compound's derivatives have been studied for their pharmacological applications, particularly in the context of central nervous system disorders. For instance, its analogues have been evaluated for their ability to serve as potent and selective small molecule calcitonin gene-related peptide (CGRP) receptor antagonists, offering a therapeutic avenue for treating acute migraine (Iovino et al., 2004). Another study highlights its use as a component in the development of FAAH inhibitors, which could provide analgesic and anxiolytic/antidepressant benefits without the side effects associated with direct cannabinoid receptor agonists (Ahn et al., 2007).

Structural and Molecular Insights

Research on 1-[(6-butyl-4-hydroxy-3-quinolinyl)carbonyl]-4-piperidinecarboxamide and its derivatives also extends to its structural and molecular properties. Studies have elucidated polymorphic modifications and crystal structures, providing insights into its potential as a hypertension remedy and the differences in crystal packing that may influence its bioavailability and efficacy (Shishkina et al., 2018). Additionally, the synthesis and characterization of novel benzimidazo[1,2-a]quinolines, which could serve as fluorescent probes for DNA detection, underscore the compound's versatility in biochemical research (Perin et al., 2011).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, further studies could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The butyl group is introduced through alkylation reactions, and the piperidine-4-carboxamide moiety is attached via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium

Properties

IUPAC Name

1-(6-butyl-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-3-4-13-5-6-17-15(11-13)18(24)16(12-22-17)20(26)23-9-7-14(8-10-23)19(21)25/h5-6,11-12,14H,2-4,7-10H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWBOEGOQDOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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